molecular formula C16H21N5O2 B2641968 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one CAS No. 2319805-57-5

1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one

Cat. No.: B2641968
CAS No.: 2319805-57-5
M. Wt: 315.377
InChI Key: LXGRUUOAAIVOKW-UHFFFAOYSA-N
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Description

1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one is a complex organic compound featuring a pyrazinone core substituted with a piperidine ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrazinone Core: Starting from a suitable pyrazine derivative, the core structure can be synthesized through cyclization reactions.

    Substitution with Piperidine:

    Attachment of the Pyrimidine Moiety: The pyrimidine ring can be introduced through coupling reactions, such as Suzuki or Stille couplings, using pyrimidine boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any double bonds or nitro groups present in the structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(4-(methylpiperidin-1-yl)pyrazin-2(1H)-one): Lacks the pyrimidine moiety, potentially altering its reactivity and biological activity.

    3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one: Similar structure but without the methyl group on the pyrazinone core, which could affect its chemical properties.

Uniqueness

1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one is unique due to the combination of its pyrazinone core, piperidine ring, and pyrimidine moiety

Properties

IUPAC Name

1-methyl-3-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-12-9-14(19-11-18-12)23-10-13-3-6-21(7-4-13)15-16(22)20(2)8-5-17-15/h5,8-9,11,13H,3-4,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGRUUOAAIVOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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